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Compound of Interest

Compound Name: Heptyl chloroacetate

Cat. No.: B14681878 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for heptyl
chloroacetate (C₉H₁₇ClO₂), a chloroacetate ester. Due to the limited availability of raw

experimental data in public databases, this guide combines expected spectroscopic

characteristics based on the compound's structure with available data from public repositories.

The information is presented to aid in the identification, characterization, and quality control of

this compound in a research and development setting.

Spectroscopic Data Summary
The following tables summarize the expected and observed spectroscopic data for heptyl
chloroacetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~4.20 Triplet 2H -O-CH₂-(CH₂)₅-CH₃

~4.05 Singlet 2H Cl-CH₂-C(=O)-

~1.65 Quintet 2H
-O-CH₂-CH₂-(CH₂)₄-

CH₃

~1.30 Multiplet 8H -O-(CH₂)₂-(CH₂)₄-CH₃

~0.90 Triplet 3H -O-(CH₂)₆-CH₃

¹³C NMR (Carbon-13 NMR)

Chemical Shift (δ) ppm Assignment

~167 C=O (Ester carbonyl)

~66 -O-CH₂- (Ester methylene)

~41 Cl-CH₂- (Chloroacetyl methylene)

~32 -(CH₂)₅-CH₂-CH₃

~29 -O-CH₂-CH₂- and -O-(CH₂)₂-CH₂-

~26 -O-(CH₂)₃-CH₂-

~22 -O-(CH₂)₄-CH₂-

~14 -CH₃ (Terminal methyl)

Infrared (IR) Spectroscopy
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Wavenumber (cm⁻¹) Intensity Assignment

~2950-2850 Strong C-H stretching (Alkyl)

~1750 Strong C=O stretching (Ester)

~1465 Medium C-H bending (Methylene)

~1280 Strong C-O stretching (Ester)

~725 Medium-Weak C-Cl stretching

Mass Spectrometry (MS)
The mass spectrum of heptyl chloroacetate is characterized by fragmentation patterns typical

for esters and alkyl halides. The following major peaks are expected or observed in an electron

ionization (EI) mass spectrum.[1]

m/z Proposed Fragment

192/194 [M]⁺ (Molecular ion)

157 [M - Cl]⁺

99 [C₇H₁₅]⁺ (Heptyl cation)

77/79 [ClCH₂CO]⁺ (Chloroacetyl cation)

43 [C₃H₇]⁺ (Propyl fragment)

Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are outlined below. These are

generalized protocols and may require optimization for specific instrumentation.

NMR Spectroscopy
A sample of heptyl chloroacetate (typically 5-25 mg) is dissolved in approximately 0.6-0.7 mL

of a deuterated solvent, commonly chloroform-d (CDCl₃), in a 5 mm NMR tube. A small amount

of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing

(δ = 0.00 ppm). The spectrum is acquired on a 300 MHz or higher field NMR spectrometer. For
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¹H NMR, a sufficient number of scans (e.g., 8-16) are acquired to obtain a good signal-to-noise

ratio. For ¹³C NMR, a larger number of scans is typically required due to the low natural

abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy
The infrared spectrum of neat liquid heptyl chloroacetate can be obtained using a Fourier

Transform Infrared (FTIR) spectrometer. A thin film of the liquid is placed between two sodium

chloride (NaCl) or potassium bromide (KBr) plates.[2] Alternatively, an Attenuated Total

Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly onto

the ATR crystal. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry
Mass spectral data is typically acquired using a Gas Chromatography-Mass Spectrometry (GC-

MS) system. The sample is injected into the GC, where it is vaporized and separated on a

capillary column (e.g., a non-polar column like SE-30). The separated components then enter

the mass spectrometer, which is operated in electron ionization (EI) mode with a typical

ionization energy of 70 eV. The mass analyzer scans a mass-to-charge (m/z) range, for

example, from 40 to 300 amu, to detect the molecular ion and its fragment ions. The NIST

WebBook provides a mass spectrum for chloroacetic acid, heptyl ester.[3]

Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

liquid sample like heptyl chloroacetate.
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Caption: A generalized workflow for the spectroscopic analysis of heptyl chloroacetate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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